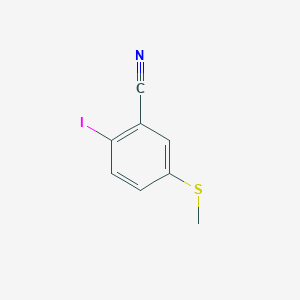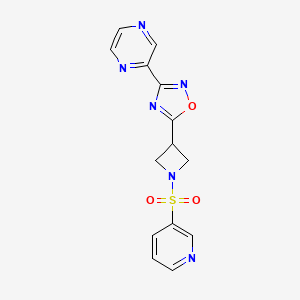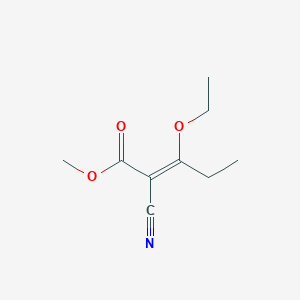
2-Iodo-5-(methylsulfanyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-5-(methylsulfanyl)benzonitrile is a chemical compound with the CAS Number: 127049-97-2 . It has a molecular weight of 275.11 . The IUPAC name for this compound is 2-iodo-5-(methylthio)benzonitrile . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for 2-Iodo-5-(methylsulfanyl)benzonitrile is 1S/C8H6INS/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Iodo-5-(methylsulfanyl)benzonitrile is a powder that is stored at room temperature .Relevant Papers Unfortunately, the web search results did not provide any specific peer-reviewed papers related to 2-Iodo-5-(methylsulfanyl)benzonitrile .
Applications De Recherche Scientifique
Selective Continuous Flow Iodination
The iodination process of various benzonitriles, including compounds structurally related to 2-Iodo-5-(methylsulfanyl)benzonitrile, has been enhanced through continuous flow conditions. This method allows for the efficient iodination of aryl lithium regioisomers, providing insights into optimizing product yields and understanding the mechanistic pathways involved in the regioselective iodination of benzonitriles. The research demonstrates the effectiveness of bases like LDA and PhLi in guiding the iodination process to achieve desired regioisomers, showcasing the application of continuous flow techniques in fine-tuning synthetic procedures for complex organic molecules (Dunn et al., 2018).
Rhenium-Catalyzed Trifluoromethylation
The trifluoromethylation of aromatic and heteroaromatic compounds using hypervalent iodine reagents represents another critical area of application. This process, catalyzed by methyltrioxorhenium, illustrates the potential of 2-Iodo-5-(methylsulfanyl)benzonitrile derivatives in facilitating the introduction of trifluoromethyl groups to various substrates, enhancing their chemical properties and potential applications in pharmaceuticals and agrochemicals (Mejía & Togni, 2012).
Microbial Degradation of Benzonitrile Herbicides
Research into the microbial degradation of benzonitrile herbicides, including compounds structurally similar to 2-Iodo-5-(methylsulfanyl)benzonitrile, provides valuable insights into environmental bioremediation strategies. Understanding the degradation pathways, persistent metabolites, and the diversity of degrader organisms helps in developing methods to mitigate the environmental impact of these herbicides, highlighting the ecological applications of research on benzonitriles (Holtze et al., 2008).
Catalytic and Synthetic Applications
The exploration of catalytic systems and synthetic applications forms a significant part of the research on 2-Iodo-5-(methylsulfanyl)benzonitrile and related compounds. Studies have demonstrated various catalytic processes, including direct cyanation of aromatic C-H bonds, formation of ketimide complexes through nitrile insertion, and novel methodologies for constructing complex organic frameworks. These applications underscore the versatility of 2-Iodo-5-(methylsulfanyl)benzonitrile derivatives in organic synthesis, offering pathways to a wide range of chemical products with potential utility in medicinal chemistry, material science, and beyond (Dong et al., 2015); (Jantunen et al., 2004).
Propriétés
IUPAC Name |
2-iodo-5-methylsulfanylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INS/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFHJIFLIWNVOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)I)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-4-(1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2687943.png)
![N-[(7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide](/img/structure/B2687944.png)

![7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine](/img/structure/B2687946.png)
![3-[(5-Bromopyrimidin-2-yl)amino]-1-thiophen-3-ylpropan-1-ol](/img/structure/B2687949.png)



![tert-butyl N-[(1R,2R)-2-cyclopropanesulfonamidocyclohexyl]carbamate](/img/structure/B2687958.png)
![2-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2687959.png)


